(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings, a tetrazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a using azides and nitriles under mild conditions.
Piperazine Derivative Synthesis: The piperazine ring is often prepared through nucleophilic substitution reactions involving piperazine and appropriate alkyl halides.
Coupling Reactions: The final step involves coupling the tetrazole and piperazine derivatives with the 2,4-difluorophenyl group using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the aromatic rings using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated aromatic rings can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Pharmaceuticals: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Antimicrobial Agents: Research indicates potential use as an antimicrobial agent due to the presence of the tetrazole ring, which is known for its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: is similar to other tetrazole-containing compounds such as:
Uniqueness
- Fluorination : The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it unique compared to non-fluorinated analogs.
- Tetrazole Ring : The tetrazole moiety provides unique binding properties and biological activity, distinguishing it from other heterocyclic compounds.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-6-7-16(17(21)12-14)19(28)26-10-8-25(9-11-26)13-18-22-23-24-27(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXCPLFRVARSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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